(2R,6R)-2,6-dimethylpiperazine

Catalog No.
S726823
CAS No.
768335-42-8
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,6R)-2,6-dimethylpiperazine

CAS Number

768335-42-8

Product Name

(2R,6R)-2,6-dimethylpiperazine

IUPAC Name

(2R,6R)-2,6-dimethylpiperazine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

IFNWESYYDINUHV-PHDIDXHHSA-N

SMILES

CC1CNCC(N1)C

Canonical SMILES

CC1CNCC(N1)C

Isomeric SMILES

C[C@@H]1CNC[C@H](N1)C

Medicinal Chemistry:

  • (2R,6R)-2,6-dimethylpiperazine has been investigated as a building block for the synthesis of novel drug candidates. Its diamine structure can be modified to create various derivatives with potential therapeutic properties. For instance, studies have explored its use in developing medications for Alzheimer's disease and Parkinson's disease [].

Materials Science:

  • Research has explored the use of (2R,6R)-2,6-dimethylpiperazine in the development of functional polymers. These polymers have potential applications in areas such as drug delivery, tissue engineering, and sensors [].

Catalysis:

  • Studies have investigated the potential of (2R,6R)-2,6-dimethylpiperazine as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing its reactivity and selectivity. In this context, (2R,6R)-2,6-dimethylpiperazine's unique structure could potentially enable the development of catalysts for more efficient and selective chemical reactions [].

(2R,6R)-2,6-dimethylpiperazine is a cyclic organic compound characterized by a piperazine ring with methyl groups located at the 2nd and 6th positions. The molecular formula is C6H14N2C_6H_{14}N_2, and it is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound exists as two enantiomers: (2R,6R) and (2S,6S), with the (2R,6R) form being of particular interest due to its specific interactions in biological systems .

Typical of piperazine derivatives:

  • N-Alkylation: This involves the introduction of alkyl groups to one or both nitrogen atoms using alkyl halides or other electrophiles. This reaction is significant for modifying the compound's properties and enhancing its biological activity.
  • Formation of Derivatives: The compound can be transformed into various derivatives through functionalization at the nitrogen atoms or carbon backbone, allowing for the exploration of structure-activity relationships in drug design .

Research has indicated that (2R,6R)-2,6-dimethylpiperazine exhibits notable biological activities. It has been identified as an allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1), which is crucial in the urea cycle. This inhibition leads to conformational changes that block ATP binding and subsequent catalysis, highlighting its potential therapeutic applications in metabolic disorders . Additionally, studies have shown that piperazine derivatives can exhibit antimicrobial and antitumor activities, making them valuable in pharmaceutical development .

The synthesis of (2R,6R)-2,6-dimethylpiperazine can be achieved through several methods:

  • Asymmetric Synthesis: A prominent method involves using chiral catalysts to selectively produce the desired enantiomer from achiral starting materials. Techniques such as enantioselective hydrogenation or asymmetric alkylation are commonly employed .
  • Conventional Synthesis: Traditional methods may include the reaction of 1,4-diaminobutane with formaldehyde and subsequent methylation steps to yield the dimethylated product.

These synthesis routes allow for the production of high-purity enantiomers suitable for biological testing.

(2R,6R)-2,6-dimethylpiperazine finds applications across various fields:

  • Pharmaceuticals: Its role as a building block in drug design is significant due to its ability to modify pharmacokinetic properties and enhance biological activity .
  • Chemical Research: It serves as a useful intermediate in synthesizing more complex organic molecules and studying structure-activity relationships in medicinal chemistry .

Interaction studies involving (2R,6R)-2,6-dimethylpiperazine focus on its binding affinities and mechanisms of action within biological systems. For instance:

  • Allosteric Modulation: Studies have demonstrated how this compound binds to allosteric sites on enzymes like CPS1, affecting their activity and providing insights into metabolic regulation .
  • Receptor Binding: Investigations into its interactions with various receptors have revealed potential pathways for developing new therapeutic agents targeting neurological disorders and other conditions influenced by piperazine derivatives .

Several compounds share structural similarities with (2R,6R)-2,6-dimethylpiperazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylpiperazinePiperazine ring with one methyl groupOften used as a solvent and reagent in organic synthesis.
4-MethylpiperazineMethyl group at the 4th positionExhibits different pharmacological properties compared to 2,6-dimethyl variants.
2,5-DimethylpiperazineMethyl groups at the 2nd and 5th positionsDisplays distinct biological activities due to altered sterics.

The uniqueness of (2R,6R)-2,6-dimethylpiperazine lies in its specific stereochemistry and resultant biological interactions that differentiate it from these similar compounds. Its ability to act as an allosteric inhibitor further highlights its distinct role in biochemical pathways compared to other piperazine derivatives.

The asymmetric synthesis of (2R,6R)-2,6-dimethylpiperazine represents a significant area of research in stereoselective chemistry, with catalytic amination approaches offering powerful routes to this valuable chiral compound [1]. The piperazine scaffold, particularly with defined stereochemistry at the 2 and 6 positions, serves as an important structural motif in various chemical applications [2]. Catalytic amination methodologies have emerged as efficient strategies for constructing these stereocenters with high enantioselectivity [3].

Iridium-catalyzed asymmetric allylic amination has proven particularly effective for the synthesis of piperazine derivatives with defined stereochemistry [3]. This approach allows for the construction of the piperazine ring with excellent control over the configuration at the 2 and 6 positions, yielding the desired (2R,6R) stereochemistry [3] [4]. The reaction typically employs iridium complexes with chiral ligands that facilitate the stereoselective formation of carbon-nitrogen bonds [3].

Recent advances in catalytic amination have focused on developing more efficient catalyst systems that operate under milder conditions while maintaining high stereoselectivity [5]. These developments include the use of novel transition metal catalysts and ligand designs specifically tailored for asymmetric piperazine synthesis [6]. The catalytic systems often incorporate chiral phosphine ligands that create well-defined coordination environments around the metal center, thereby controlling the approach of the substrate and leading to high levels of stereoinduction [3] [6].

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of (2R,6R)-2,6-dimethylpiperazine

Catalyst SystemReaction ConditionsYield (%)Enantiomeric Excess (%)Reference
Ir-phosphine complex80°C, 24h, toluene71-85>95 [3]
Pd-BINAP system90°C, 12h, THF62-6997-99 [4]
Ru-diamine catalyst70°C, 36h, methanol58-65>90 [5]
Rh-DuPhos complex65°C, 18h, ethanol59-6798 [6]

The development of these catalytic amination approaches has significantly improved access to enantiomerically pure (2R,6R)-2,6-dimethylpiperazine, enabling more efficient synthesis routes compared to traditional resolution methods [6] [4]. The high stereoselectivity achieved through these catalytic processes is crucial for applications requiring stereochemically defined piperazine derivatives [3].

Hydrogenation-Dehydrogenation Pathways Using Transition Metal Catalysts

Transition metal-catalyzed hydrogenation and dehydrogenation reactions represent versatile and powerful methods for the synthesis of (2R,6R)-2,6-dimethylpiperazine [7]. These pathways typically involve the use of ruthenium, iridium, rhodium, or nickel catalysts that facilitate the selective addition or removal of hydrogen atoms, enabling precise control over the stereochemistry of the piperazine ring [5] [8].

The hydrogenation pathway often begins with unsaturated precursors containing the appropriate stereochemical information, which is then preserved during the reduction process [7]. Transition metal catalysts coordinate to the substrate and facilitate the stereoselective addition of hydrogen, resulting in the desired (2R,6R) configuration [8]. This approach has proven particularly valuable for maintaining stereochemical integrity during the synthesis of complex piperazine derivatives [7] [5].

Conversely, dehydrogenation pathways can be employed to generate reactive intermediates that subsequently undergo stereoselective transformations [8]. This "borrowing hydrogen" methodology, pioneered by researchers in the field of homogeneous catalysis, has emerged as an elegant approach for the construction of stereodefined piperazines [8]. The process involves the temporary removal of hydrogen from a substrate by the metal catalyst, followed by a stereoselective transformation and subsequent return of the hydrogen to yield the desired product [8] [9].

Recent advances in catalyst design have led to the development of highly selective systems for these transformations [9]. For example, ruthenium complexes with carefully designed ligand architectures have demonstrated exceptional activity and stereoselectivity in the hydrogenation of piperazine precursors [7] [8]. Similarly, iridium catalysts have shown remarkable efficiency in dehydrogenation-hydrogenation sequences that maintain stereochemical integrity [5] [9].

The mechanism of these transformations typically involves coordination of the substrate to the metal center, followed by insertion into a metal-hydrogen bond or β-hydride elimination, depending on whether hydrogenation or dehydrogenation is occurring [8]. The stereoselectivity is controlled by the three-dimensional environment created by the ligands around the metal center, which directs the approach of the substrate and determines the facial selectivity of hydrogen addition or removal [5] [8] [9].

These hydrogenation-dehydrogenation pathways offer significant advantages for the synthesis of (2R,6R)-2,6-dimethylpiperazine, including mild reaction conditions, high functional group tolerance, and excellent stereoselectivity [7] [5]. The continued development of more efficient and selective catalyst systems promises to further enhance the utility of these approaches for the preparation of stereochemically defined piperazine derivatives [8] [9].

Stereoselective Synthesis via Diisopropanolamine Precursor Routes

The stereoselective synthesis of (2R,6R)-2,6-dimethylpiperazine via diisopropanolamine precursor routes represents one of the most direct and industrially relevant approaches to this important chiral compound [10]. This synthetic pathway leverages the inherent structural features of diisopropanolamine to establish the desired stereochemistry at the 2 and 6 positions of the piperazine ring [10] [11].

The process typically begins with the reaction of diisopropanolamine with ammonia in the presence of a suitable catalyst, often a nickel or cobalt-based system [10]. This transformation proceeds through a series of intermediate steps, including the formation of amino alcohols that subsequently undergo cyclization to form the piperazine ring [10]. The stereoselectivity of this process is influenced by several factors, including the reaction temperature, pressure, catalyst composition, and solvent system [10] [11].

A key advantage of the diisopropanolamine route is the ability to selectively form the cis-2,6-dimethylpiperazine isomer, which corresponds to the (2R,6R) configuration when the appropriate chiral environment is employed [10]. Research has shown that the selectivity for the cis isomer can be significantly improved by conducting the reaction in an organic solvent rather than aqueous media [10]. For example, aromatic hydrocarbons such as toluene or xylene have been found to enhance the formation of the desired stereoisomer [10] [11].

The separation of cis-2,6-dimethylpiperazine from the reaction mixture can be achieved through crystallization techniques, taking advantage of the different solubility properties of the cis and trans isomers [10]. This approach allows for the isolation of high-purity (2R,6R)-2,6-dimethylpiperazine, which is essential for subsequent applications [10] [11].

An interesting aspect of this synthetic route is the possibility of isomerizing trans-2,6-dimethylpiperazine to the cis form under specific conditions [10]. This isomerization can be performed at temperatures above 180°C in the presence of a catalyst, typically nickel or cobalt, providing an additional means of increasing the yield of the desired stereoisomer [10]. The mechanism of this isomerization likely involves the temporary breaking and reforming of carbon-nitrogen bonds, allowing for the rearrangement of the molecular structure to the more thermodynamically favorable cis configuration under the reaction conditions [10] [11].

Table 2: Reaction Conditions and Yields for Diisopropanolamine-Based Synthesis of (2R,6R)-2,6-dimethylpiperazine

CatalystSolventTemperature (°C)Pressure (MPa)Ammonia:Diisopropanolamine Ratiocis-Selectivity (%)Yield (%)Reference
Raney NiToluene1705.01.5:171.799.9 [10]
Ni/Al₂O₃Xylene1806.02.0:175.395.2 [11]
Co/SiO₂Benzene1654.51.2:168.492.8 [10]
Ni-Re/Al₂O₃Toluene1908.010:182.197.5 [11]

The diisopropanolamine precursor route offers several advantages for the industrial production of (2R,6R)-2,6-dimethylpiperazine, including the use of relatively inexpensive starting materials, straightforward reaction conditions, and the ability to achieve high stereoselectivity [10] [11]. These factors have contributed to the widespread adoption of this synthetic approach for the large-scale preparation of this valuable chiral building block [10].

Continuous Flow Reactor Applications in Industrial Production

The industrial production of (2R,6R)-2,6-dimethylpiperazine has been significantly advanced through the implementation of continuous flow reactor technologies, which offer numerous advantages over traditional batch processes [12]. Continuous flow systems provide enhanced control over reaction parameters, improved heat and mass transfer, increased safety, and the potential for higher productivity and efficiency [12] [13]. These benefits have made continuous flow reactors increasingly attractive for the large-scale synthesis of stereochemically defined compounds like (2R,6R)-2,6-dimethylpiperazine [12].

In the context of piperazine synthesis, continuous flow reactors have been successfully applied to various transformation types, including the critical ring formation step [12]. For example, researchers have demonstrated that the piperazine formation step in the synthesis of related compounds can be effectively conducted under continuous flow conditions, achieving higher yields and improved selectivity compared to batch processes [12]. These findings have direct relevance to the production of (2R,6R)-2,6-dimethylpiperazine, where similar reaction pathways are employed [12] [13].

One of the key advantages of continuous flow systems for the synthesis of (2R,6R)-2,6-dimethylpiperazine is the ability to operate at elevated temperatures and pressures that would be challenging to maintain in batch reactors [12]. This capability is particularly valuable for reactions involving diisopropanolamine precursors, which often require high temperatures to achieve optimal conversion and stereoselectivity [10] [12]. In continuous flow systems, these conditions can be safely and consistently maintained, leading to more reliable and reproducible outcomes [12] [13].

The design of continuous flow reactors for (2R,6R)-2,6-dimethylpiperazine production typically involves careful consideration of several factors, including reactor geometry, residence time, temperature profile, and catalyst configuration [12]. For heterogeneously catalyzed processes, fixed-bed reactors containing supported nickel or cobalt catalysts have proven effective [12] [11]. These systems allow for efficient contact between the reactants and catalyst while facilitating continuous operation over extended periods [12] [11].

Table 3: Comparison of Batch and Continuous Flow Processes for (2R,6R)-2,6-dimethylpiperazine Production

ParameterBatch ProcessContinuous Flow ProcessAdvantage of Flow ProcessReference
Reaction time27-36 hours30 minutesSignificantly reduced processing time [12]
Temperature130-135°C190°CHigher temperature tolerance improves reaction rate [12] [11]
ConversionIncomplete after extended timeComplete within residence timeHigher productivity [12]
Side product formationSignificantMinimalImproved selectivity and purity [12] [13]
Scale-up challengesSubstantialMinimal (numbering up approach)Easier transition to production scale [12] [13]
Process controlLimitedPreciseBetter reproducibility and product consistency [12]

The implementation of continuous flow technology for (2R,6R)-2,6-dimethylpiperazine production has also facilitated the development of more sophisticated process control strategies [12]. Advanced monitoring and control systems can be integrated with continuous flow reactors to maintain optimal conditions throughout the production process, ensuring consistent product quality and maximizing yield [12] [13]. These capabilities are particularly valuable for stereoselective syntheses, where small variations in reaction conditions can significantly impact the stereochemical outcome [12].

Furthermore, continuous flow reactors offer advantages in terms of sustainability and environmental impact [13]. The improved efficiency and selectivity of these systems typically result in reduced waste generation and energy consumption compared to batch processes [12] [13]. Additionally, the smaller reactor volumes associated with continuous flow systems minimize the potential hazards related to handling reactive materials, enhancing the overall safety profile of the production process [12] [13].

Dates

Modify: 2023-08-15

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